molecular formula C5H7N5OS B3154362 2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide CAS No. 774565-98-9

2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide

Cat. No.: B3154362
CAS No.: 774565-98-9
M. Wt: 185.21 g/mol
InChI Key: YXQOXNAXBUZOFX-UHFFFAOYSA-N
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Description

2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide is a chemical compound with the molecular formula C5H7N5OS and a molecular weight of 185.21 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound features a triazine ring, which is known for its stability and versatility in various chemical reactions.

Future Directions

The future directions for research on “2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide” and similar compounds could include further investigation into their cytotoxic activity against various cancer cell lines, as well as exploration of their potential applications in proteomics research .

Biochemical Analysis

Biochemical Properties

2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to form hydrogen-bonded dimers through antiparallel, double C=S.H–N-hydrogen bonds . This interaction can affect the stability and activity of the enzymes and proteins it binds to. Additionally, this compound is involved in the formation of active esters, which are highly reactive and can undergo nucleophilic attacks by amines, alcohols, or other nucleophiles .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to exhibit cytotoxic activity against several cancer cell lines, including HCT116 (human colorectal carcinoma) and MCF-7 (breast cancer) cells . This cytotoxicity is likely due to its ability to interfere with cell signaling pathways, gene expression, and cellular metabolism. By disrupting these processes, this compound can inhibit cell proliferation and induce cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that can inhibit or activate enzyme activity. For example, it can form active esters that are highly reactive and can undergo nucleophilic attacks . This binding interaction can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions . Long-term studies are needed to fully understand its degradation pathways and any potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting cancer cell proliferation. At higher doses, it may cause toxic or adverse effects. It is crucial to determine the threshold dosage that maximizes therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can form active esters that participate in biochemical reactions, affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is likely transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

The synthesis of 2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide typically involves the reaction of 4-amino-1,3,5-triazine-2-thiol with chloroacetamide under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or water, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to a specific temperature, often around 70-80°C, to ensure the completion of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, water, and dimethyl sulfoxide (DMSO), as well as catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Comparison with Similar Compounds

2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the triazine ring with the thioacetamide group, which imparts specific chemical and biological properties that are valuable in research and industrial applications.

Properties

IUPAC Name

2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5OS/c6-3(11)1-12-5-9-2-8-4(7)10-5/h2H,1H2,(H2,6,11)(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQOXNAXBUZOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)SCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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